2-(4-chlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group, a methoxybenzyl group, and a pyrazolyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide typically involves multiple steps, including etherification, acylation, and condensation reactions. One common method involves the following steps:
Etherification: The reaction of 4-chlorophenol with an appropriate halide in the presence of a base to form 4-chlorophenoxy derivative.
Acylation: The acylation of the 4-chlorophenoxy derivative with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst to form an intermediate.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2-(4-chlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4-chlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in inflammation and microbial growth .
Properties
Molecular Formula |
C19H18ClN3O3 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-25-16-6-2-14(3-7-16)12-23-18(10-11-21-23)22-19(24)13-26-17-8-4-15(20)5-9-17/h2-11H,12-13H2,1H3,(H,22,24) |
InChI Key |
XJAQSYWANZEZNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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